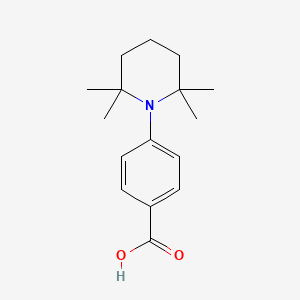
Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)-: is an organic compound with the molecular formula C16H23NO2. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a 2,2,6,6-tetramethyl-1-piperidinyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of benzoic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and reaction kinetics. The process can achieve high yields and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoate derivatives.
Reduction: Reduction reactions can convert it into different piperidinyl derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate esters, while reduction can produce various piperidinyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- is used as a stabilizer in polymer chemistry. It helps in preventing the degradation of polymers by acting as a hindered amine light stabilizer (HALS) .
Biology: The compound has applications in biological research, particularly in studying the effects of oxidative stress and free radical scavenging. Its stable piperidinyl group makes it an excellent model compound for such studies .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Research is ongoing to understand its full potential in medical applications .
Industry: Industrially, it is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- involves its ability to stabilize free radicals and prevent oxidative degradation. The piperidinyl group acts as a scavenger for free radicals, thereby protecting the material or biological system from oxidative damage. This mechanism is particularly important in its role as a hindered amine light stabilizer (HALS) in polymer chemistry .
Comparación Con Compuestos Similares
- Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
- 2,2,6,6-Tetramethylpiperidine
Comparison: Compared to similar compounds, benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- is unique due to its specific substitution pattern, which imparts greater stability and effectiveness as a stabilizer. The presence of the piperidinyl group enhances its ability to scavenge free radicals, making it more effective in preventing oxidative degradation .
Propiedades
Número CAS |
503822-02-4 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
4-(2,2,6,6-tetramethylpiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H23NO2/c1-15(2)10-5-11-16(3,4)17(15)13-8-6-12(7-9-13)14(18)19/h6-9H,5,10-11H2,1-4H3,(H,18,19) |
Clave InChI |
AUSSELWRRDVFEA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1C2=CC=C(C=C2)C(=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
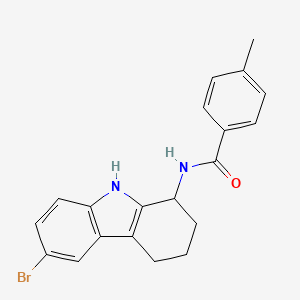
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)

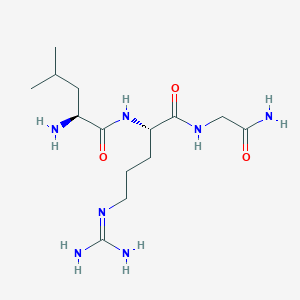
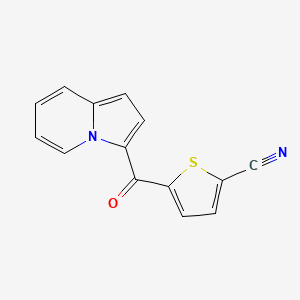

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)
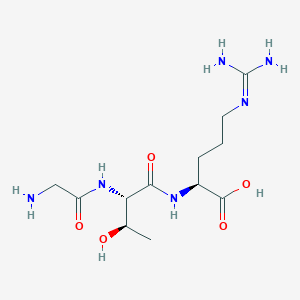
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)


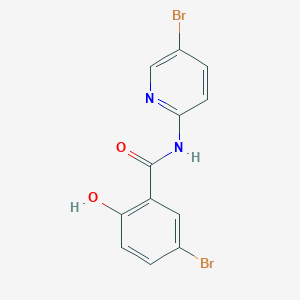
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
